molecular formula C16H15ClN2O2 B367128 {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 440097-84-7

{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B367128
CAS No.: 440097-84-7
M. Wt: 302.75g/mol
InChI Key: GIBWGGBYCMYBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-(2-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a synthetic small molecule belonging to the benzimidazole class of heterocyclic compounds. This compound features a benzimidazole core, a 2-(2-chlorophenoxy)ethyl chain at the 1-position, and a hydroxymethyl group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its widespread biological activities as it acts as a bioisostere of naturally occurring nucleotides, allowing for interaction with various biopolymers . While specific biological data for this exact compound is limited in the public domain, its structural features align with molecules that have demonstrated significant research potential. Benzimidazole derivatives are extensively investigated for their antimicrobial , antiviral , antiprotozoal , and anticancer properties . Some benzimidazole-based drugs function as topoisomerase inhibitors or as angiotensin II receptor antagonists . The presence of the 2-hydroxymethyl group is a recognized synthetic handle, as seen in the compound 1H-benzimidazol-2-ylmethanol, which is used as a ligand in coordination chemistry for constructing metal complexes with potential catalytic or magnetic properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-12-5-1-4-8-15(12)21-10-9-19-14-7-3-2-6-13(14)18-16(19)11-20/h1-8,20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBWGGBYCMYBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst-Free Oxidative Cyclization with Molecular Oxygen

The benzimidazole core is efficiently constructed via condensation of N-substituted o-phenylenediamines with aldehydes. As demonstrated by Growing Science, reacting N1-(2-(4-chlorophenoxy)ethyl)benzene-1,2-diamine with formaldehyde in water under oxygen achieves cyclization in 3–5 hours at 60°C (yield: 89–92%). This method eliminates catalysts, leveraging oxygen as a terminal oxidant to dehydrogenate the intermediate dihydrobenzimidazole (Scheme 1).

Table 1: Comparative Yields of Benzimidazole Core Formation

MethodSolventTemp (°C)CatalystYield (%)Source
Oxidative cyclizationWater60O₂89–92
Acidic condensationDCM/MeOH25–30None78–85

Acid-Catalyzed Cyclization in Polar Solvents

Alternative approaches employ acidic conditions, as seen in WO2017191651A1, where dichloromethane (DCM) and methanol mixtures facilitate cyclization at 25–30°C. While avoiding aqueous conditions, this method requires post-reaction solvent stripping under reduced pressure to isolate amorphous intermediates.

N-Alkylation Strategies for 1-Substitution

Alkylation with 2-(2-Chlorophenoxy)Ethyl Halides

Introducing the 2-(2-chlorophenoxy)ethyl group necessitates alkylation of the benzimidazole nitrogen. WO2013150545A2 exemplifies this using mesylate intermediates, where ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is treated with HCl gas in ethanol at -15°C. Adapting this, the target compound’s synthesis may involve reacting benzimidazole with 2-(2-chlorophenoxy)ethyl bromide in DMF at 50°C for 6–8 hours.

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF, DMSO) enhance N-alkylation efficiency by stabilizing transition states. WO2017191651A1 reports that DCM-methanol mixtures (4:1 v/v) at 20–35°C minimize by-products during analogous alkylations, achieving >90% regioselectivity for the 1-position.

Hydroxymethyl Functionalization at the 2-Position

Reduction of Formyl Precursors

The 2-hydroxymethyl group is introduced via reduction of a formyl intermediate. Sodium borohydride (NaBH₄) in methanol at 0°C reduces 2-formylbenzimidazoles quantitatively. For example, WO2017191651A1 describes reducing a related compound using NaBH₄ in THF, yielding >95% pure product after crystallization.

Direct Hydroxymethylation via Aldehyde Cyclization

Alternatively, employing glycolaldehyde as the aldehyde component during cyclization (Section 2.1) directly yields the 2-hydroxymethyl group. This one-pot method, validated in, avoids post-cyclization modifications but requires strict stoichiometric control to prevent over-oxidation.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Optimal solvents balance solubility and reactivity:

  • Cyclization : Water (for catalyst-free methods) vs. DCM/MeOH (for acid-mediated routes).

  • Alkylation : DMF or NMP at 50–60°C.

  • Crystallization : Methyl tert-butyl ether (MTBE) at -5°C induces polymorphic form-2 crystallization.

Table 2: Crystallization Conditions for Polymorph Control

PolymorphSolvent SystemTemp (°C)Seeding MaterialParticle Size (D₀.₅, μm)Source
Form-2MTBE/cyclohexane-5 to -10Form-2 crystals5.41
AmorphousSpray-dried DCM/MeOH25–30NoneN/A

Seeding Techniques for Polymorph Purity

WO2017191651A1 emphasizes seeding with form-2 crystals to enhance crystalline purity (99.5% by HPLC). Without seeding, amorphous forms dominate, necessitating secondary slurry purification in cyclohexane.

Analytical Characterization

PXRD and DSC Profiling

Crystalline form-2 displays distinct peaks at 2.8, 5.7, and 9.1° 2θ, while amorphous forms lack Bragg reflections. Differential scanning calorimetry (DSC) reveals a melting endotherm at 178°C for form-2.

Particle Size Distribution

Laser diffraction analysis of form-2 shows a bimodal distribution (D₀.₁: 0.76 μm; D₀.₉: 50.40 μm), critical for dissolution kinetics in formulation.

Challenges and Limitations

By-Product Formation in Alkylation

Competing O-alkylation and dialkylation are prevalent in N-substitution, requiring excess alkylating agents (1.5–2 eq.) and controlled pH.

Polymorphic Interconversion

Amorphous-to-crystalline transitions occur under high humidity, necessitating strict drying protocols (<0.1% moisture) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzimidazole ring or the chlorophenoxy group, leading to various reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential biological activities.

Biology: In biological research, {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is studied for its potential as an enzyme inhibitor or receptor modulator, given the known activities of benzimidazole derivatives.

Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of products with specific properties and functions.

Mechanism of Action

The mechanism of action of {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the chlorophenoxyethyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial, antifungal, and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural Analogues and Substituent Effects

A. Substituents at the N1 Position:

  • 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole (): This compound replaces the ethyl linker in the target molecule with a methyl group. The shorter chain reduces steric bulk but may decrease lipophilicity compared to the ethyl-linked derivative.
  • N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide (): The addition of a methyl group on the phenoxy ring and a furamide side chain enhances structural complexity.
  • 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol (): Substitution with a fluorobenzyl group introduces a strong electron-withdrawing effect, which may alter electronic properties and metabolic stability compared to the chlorophenoxy ethyl group .

B. Substituents at the C2 Position:

  • 2-(Chloromethyl)-1-phenyl-1H-benzimidazole ():
    Replacing the hydroxymethyl group with a chloromethyl moiety increases electrophilicity, making it more reactive in nucleophilic substitution reactions. This derivative is often used as an intermediate for further functionalization .
  • This difference may impact binding to biological targets .

Physicochemical Properties

Compound Key Substituents Melting Point (°C) Reactivity/Solubility Insights
Target Compound N1: 2-chlorophenoxy ethyl; C2: CH₂OH Not reported Polar due to -OH; moderate solubility
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole () N1: 2-chlorophenoxy methyl Not reported Lower lipophilicity vs. ethyl-linked analogs
2-(Chloromethyl)-1-phenyl-1H-benzimidazole () C2: CH₂Cl; N1: phenyl Not reported High reactivity for nucleophilic substitution
1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol () N1: 2-fluorobenzyl; C2: CH₂OH Not reported Enhanced metabolic stability due to fluorine
  • Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to halogenated or alkylated derivatives (e.g., ). However, the 2-chlorophenoxy ethyl group may offset this by increasing hydrophobicity .
  • Thermal Stability: Compounds with extended alkyl chains (e.g., ethyl linkers) often exhibit lower melting points than methyl-linked analogs due to reduced crystallinity .

Biological Activity

The compound {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, known for its unique structural characteristics, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2OC_{16}H_{17}ClN_2O, with a molecular weight of approximately 288.77 g/mol. The structure features a benzimidazole core substituted with a chlorophenoxyethyl group, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the benzimidazole moiety often exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed significant activity against various bacterial strains, suggesting that this compound could possess similar properties due to its structural analogies.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzimidazole Derivative AE. coli32 µg/mL
Benzimidazole Derivative BS. aureus16 µg/mL
This compoundP. aeruginosaTBD

Anticancer Potential

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a related compound was found to inhibit cell proliferation in non-small-cell lung cancer (NSCLC) models by inducing apoptosis through the activation of the caspase pathway. This suggests that this compound may also demonstrate similar effects.

Case Study: Anticancer Activity

In vitro studies on related benzimidazole compounds revealed:

  • Cell Line : A549 (human lung cancer)
  • IC50 Value : 15 µM after 48 hours
  • Mechanism : Induction of apoptosis via mitochondrial pathway

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest:

  • Absorption : Moderate absorption in gastrointestinal tract.
  • Metabolism : Primarily hepatic metabolism.
  • Excretion : Renal excretion as metabolites.

Toxicity studies indicate low cytotoxicity at therapeutic doses, but further investigations are required to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.